molecular formula C15H15NOS B5356483 2-benzylsulfanyl-N-methylbenzamide

2-benzylsulfanyl-N-methylbenzamide

Cat. No.: B5356483
M. Wt: 257.4 g/mol
InChI Key: PYXYBVGACZXZMK-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-methylbenzamide is a benzamide derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position of the aromatic ring and an N-methyl group on the amide nitrogen. The benzylsulfanyl group may enhance lipophilicity and influence binding interactions, while the N-methyl group could reduce metabolic degradation compared to primary amides. Synthesis likely involves coupling a 2-mercaptobenzoic acid derivative with benzyl halides, followed by N-methylation of the amide .

Properties

IUPAC Name

2-benzylsulfanyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-16-15(17)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXYBVGACZXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzylsulfanyl-N-methylbenzamide typically involves the reaction of N-methylbenzamide with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzylsulfanyl group onto the benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-benzylsulfanyl-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-benzylsulfanyl-N-methylbenzamide has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions due to its structural features.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may play a role in binding to these targets, while the N-methyl group can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 2-benzylsulfanyl-N-methylbenzamide and related compounds from the evidence:

Compound Name Substituent at 2-Position Amide Substituent Key Functional Features Reference
This compound Benzylsulfanyl (-S-CH₂C₆H₅) N-methyl Thioether linkage, aromatic bulk N/A
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl (-SO₂-NH-CH₂CH=CH₂) N-propyl Sulfonamide, allyl group, longer alkyl chain
2-Methyl-N-(3-isopropoxyphenyl)benzamide Methyl (-CH₃) N-(3-isopropoxyphenyl) Ether linkage, branched alkoxy group
2-(Methylsulfinyl)benzamide Methylsulfinyl (-SO-CH₃) None (primary amide) Sulfoxide group, higher polarity
N-{2-[(Benzenesulfonyl)amino]-…benzamide Benzenesulfonyl (-SO₂-C₆H₅) Benzothiazol-6-yl Sulfonamide, heterocyclic benzothiazole

Key Observations :

  • Amide Substituents : The N-methyl group in the target compound reduces steric hindrance compared to N-propyl () or N-(3-isopropoxyphenyl) (), which may influence pharmacokinetics .
  • Aromatic vs. Heterocyclic Systems : Unlike the benzothiazole-containing analog (), the target lacks a heterocycle, which could limit π-π stacking interactions but improve synthetic accessibility .

Physicochemical Properties

While explicit data for this compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The benzylsulfanyl group likely increases logP compared to sulfonamides (e.g., ) but decreases it relative to alkyl ethers () .
  • Melting Points : Sulfonamides () typically exhibit higher melting points due to hydrogen bonding, whereas thioethers (target) may have lower thermal stability .
  • Solubility : Sulfinyl () and sulfonamide () groups enhance aqueous solubility compared to thioethers, which are more hydrophobic .

Notes

Limitations : Direct experimental data on this compound is sparse; comparisons rely on structural analogs.

Contradictions: highlights sulfonamides' hydrogen-bonding capacity, which contrasts with the thioether's non-polar nature, underscoring functional group trade-offs in drug design .

Research Gaps : Further studies are needed to quantify the target compound’s solubility, stability, and biological activity relative to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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